molecular formula C9H9NO4 B105353 2-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 85743-02-8

2-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No. B105353
CAS RN: 85743-02-8
M. Wt: 195.17 g/mol
InChI Key: WOLYDIFKLNALLS-UHFFFAOYSA-N
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Patent
US05541178

Procedure details

A solution of methyl 4-carboxy-3-nitrobenzoate (3 g, 13.3 mM) in ethanol (20 ml) was hydrogenated at atmospheric pressure in the presence of 10% palladium-carbon (1 g) for 40 minutes. After filtration of the catalyst, the solid was recrystallised from ethanol to give methyl 3-amino-4-carboxybenzoate (1.7 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[N+:14]([O-])=O)([OH:3])=[O:2]>C(O)C.[C].[Pd]>[NH2:14][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:4]=1[C:1]([OH:3])=[O:2])[C:8]([O:10][CH3:11])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
the solid was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.